Fusidic acid hemihydrate

Beschreibung

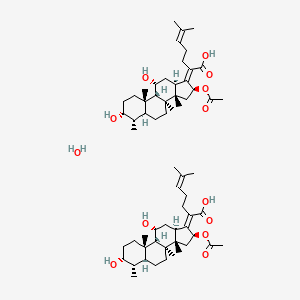

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXHKOSAWQTJBT-YDYKLMMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H98O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169257 | |

| Record name | Fusidic acid hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1051.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172343-30-5 | |

| Record name | Fusidic acid hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusidic acid hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSIDIC ACID HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W540G73230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fusidic Acid Hemihydrate: A Deep Dive into its Mechanism of Action on the Bacterial Ribosome

A Technical Guide for Researchers and Drug Development Professionals

Published: December 22, 2025

Abstract

Fusidic acid, a bacteriostatic steroidal antibiotic, represents a unique class of protein synthesis inhibitors with enduring clinical relevance, particularly against Gram-positive pathogens like Staphylococcus aureus. Its distinct mechanism of action, which involves the specific targeting of Elongation Factor G (EF-G) on the bacterial ribosome, sets it apart from other antibiotic classes. This technical guide provides a comprehensive overview of the molecular interactions and kinetic events that define fusidic acid's inhibitory effect. We will delve into the structural basis of its action, summarize key quantitative data, detail the experimental protocols used to elucidate this mechanism, and present visual diagrams of the critical pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fusidic acid's function to inform future research and development efforts.

Core Mechanism of Action: Stalling the Ribosomal Translocation

The central mechanism of fusidic acid is the inhibition of the elongation phase of bacterial protein synthesis.[1] It does not act on free EF-G or the ribosome in isolation but specifically targets the transient Ribosome-EF-G-GDP complex that forms after GTP hydrolysis.[2][3]

The key steps are as follows:

-

EF-G Binding and GTP Hydrolysis: Elongation Factor G (EF-G), a GTPase, binds to the pre-translocation ribosome. The hydrolysis of bound GTP to GDP provides the energy for a conformational change in EF-G, which in turn drives the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.[4]

-

Fusidic Acid Trapping: Fusidic acid binds to a specific pocket on this post-hydrolysis, post-translocation complex.[2][4] This binding site is formed by domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[1][5]

-

Inhibition of EF-G Release: The presence of fusidic acid locks EF-G-GDP onto the ribosome, preventing the conformational changes necessary for EF-G's dissociation.[1][2][4] This creates a stable, stalled Ribosome-EF-G-GDP-Fusidic Acid complex.[1][4]

-

Halt of Protein Synthesis: With EF-G trapped on the ribosome, the A-site remains blocked. This prevents the next aminoacyl-tRNA from being delivered by Elongation Factor Tu (EF-Tu), thereby halting the polypeptide elongation cycle.[6]

This sequence of events is visually represented in the following pathway diagram.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 4. Time-resolved cryo-EM visualizes ribosomal translocation with EF-G and GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of stopped-flow kinetics methods to investigate the mechanism of action of a DNA repair protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of protein synthesis inhibition by fusidic acid and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anhydrous and Hydrated States of an Antibiotic: A Technical Guide to Fusidic Acid and its Hemihydrate Form

For Researchers, Scientists, and Drug Development Professionals

Fusidic acid, a bacteriostatic antibiotic with a unique steroid-like structure, is a cornerstone in the treatment of infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. In pharmaceutical development and formulation, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical. This guide provides an in-depth technical comparison of fusidic acid and its common hydrated form, fusidic acid hemihydrate, focusing on their distinct chemical, physical, and biopharmaceutical properties.

Core Chemical and Structural Differences

Fusidic acid is a tetracyclic triterpenoid, and its hemihydrate form incorporates water into its crystal lattice. This seemingly minor difference in composition leads to significant variations in their physicochemical characteristics.

-

Fusidic Acid (Anhydrous): The pure, water-free form of the molecule. Its chemical formula is C₃₁H₄₈O₆.[1][2]

-

This compound: A crystalline form of fusidic acid that contains one molecule of water for every two molecules of fusidic acid. Its chemical formula is represented as C₃₁H₄₈O₆ · 0.5H₂O.[3]

The presence of water molecules in the hemihydrate form can influence crystal packing, leading to different solid-state properties compared to the anhydrous form. Furthermore, fusidic acid is known to exist in several polymorphic forms (designated as Forms I, II, III, and IV) and an amorphous state, each with unique physical properties.[4][5]

Comparative Physicochemical Properties

The choice between the anhydrous and hemihydrate forms of fusidic acid in a drug formulation is dictated by their differing physicochemical properties, which can impact manufacturing, stability, and bioavailability.

| Property | Fusidic Acid (Anhydrous) | This compound | Key Considerations |

| Molecular Formula | C₃₁H₄₈O₆[1][2] | C₃₁H₄₈O₆ · 0.5H₂O[3] | The presence of water in the hemihydrate affects the molecular weight and may influence hygroscopicity. |

| Water Solubility | Poor[6][7] | Data not explicitly available in comparison, but generally, hydrates can have different solubility profiles than their anhydrous counterparts. The sodium salt, sodium fusidate, is more water-soluble.[8] | Solubility is a critical factor for dissolution and subsequent absorption. Nanocrystal formulations of fusidic acid have shown a tenfold increase in saturation solubility.[6][7] |

| Stability | Polymorphic form influences stability, with differences observed under photolytic and humidity stress.[5] Sensitive to acidic and basic hydrolysis. Micronization can decrease stability.[5] | The hydrate (B1144303) form is generally expected to be less hygroscopic than the anhydrous form under certain conditions. | The chemical and physical stability of the API is crucial for the shelf-life and efficacy of the final drug product. |

| Bioavailability (Oral) | Not typically administered orally in its pure acid form. The sodium salt has high bioavailability. | A suspension of this compound in pediatric patients showed a bioavailability of 22.5%.[1][2][9] In contrast, sodium fusidate tablets have a high oral bioavailability of 91%.[1][9][10] | The choice of the solid form can significantly impact the extent of drug absorption and therapeutic effect. |

Experimental Protocols for Characterization

A comprehensive understanding of the solid-state properties of fusidic acid and its hemihydrate requires a suite of analytical techniques.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (polymorph or hydrate) and assess the degree of crystallinity.

Methodology:

-

A small amount of the sample powder is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for a specific crystalline form.[4][5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point, and to detect phase transitions.

Methodology:

-

A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic events, such as melting or desolvation, are observed as peaks in the DSC thermogram.[4][6][11]

Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of water in the hydrated form and to assess thermal stability.

Methodology:

-

A sample is placed in a high-precision balance within a furnace.

-

The sample is heated at a controlled rate.

-

The change in mass of the sample is recorded as a function of temperature.

-

A mass loss at a specific temperature range can indicate the loss of water molecules, allowing for the quantification of the hydration state.[4][12]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of fusidic acid and to quantify it in various formulations.

Methodology:

-

A standard solution of fusidic acid and a solution of the sample are prepared in a suitable solvent.

-

A small volume of the solution is injected into the HPLC system.

-

The sample is passed through a stationary phase (e.g., a C18 column) with a mobile phase (e.g., a mixture of acetonitrile, methanol, and phosphoric acid).

-

The components of the sample are separated based on their affinity for the stationary and mobile phases.

-

A detector (e.g., UV-Vis) measures the concentration of the eluted components, allowing for quantification.[6][13][14]

Visualizing Key Concepts

Relationship Between Fusidic Acid Forms

Caption: Interconversion between different solid-state forms of fusidic acid.

Experimental Workflow for Solid-State Characterization

Caption: A typical workflow for the physicochemical characterization of fusidic acid.

Simplified Mechanism of Action of Fusidic Acid

Caption: Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G.

Conclusion

The distinction between fusidic acid and this compound is a critical consideration in pharmaceutical sciences. The presence of water in the hemihydrate form gives rise to different physicochemical properties, including solubility, stability, and bioavailability, when compared to the anhydrous form. A thorough solid-state characterization using techniques such as XRPD, DSC, TGA, and HPLC is imperative for selecting the appropriate form for a given dosage form and ensuring the quality, safety, and efficacy of the final medicinal product. This guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic.

References

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fusidic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | CAS No- 172343-30-5 | NA [chemicea.com]

- 4. The solid-state characterization of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of Fusidic Acid with Lipid Membranes: Implications to the Mechanism of Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusidic acid hemihydrate solubility in different solvents

An In-Depth Technical Guide to the Solubility of Fusidic Acid Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of fusidic acid, with a focus on its hemihydrate form, in a range of common laboratory solvents. Due to the limited availability of specific solubility data for the hemihydrate, this guide consolidates information on fusidic acid and its sodium salt to provide a thorough understanding for research and development purposes. The document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows.

Introduction

Fusidic acid is a bacteriostatic antibiotic with a steroidal structure, derived from the fungus Fusidium coccineum. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[1] The solubility of fusidic acid is a critical physicochemical parameter that influences its formulation, bioavailability, and efficacy. This guide aims to provide researchers and drug development professionals with a detailed understanding of its solubility characteristics.

While fusidic acid can exist in various forms, including the anhydrous acid, hemihydrate, and sodium salt, much of the publicly available solubility data does not differentiate specifically for the hemihydrate form. This guide presents the available data for fusidic acid and its sodium salt, which can serve as a valuable reference for scientists working with the hemihydrate form.

Solubility of Fusidic Acid and Its Sodium Salt

The solubility of fusidic acid is highly dependent on the solvent and the form of the compound (free acid vs. salt). Generally, fusidic acid is sparingly soluble in aqueous solutions but exhibits good solubility in polar organic solvents.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for fusidic acid and fusidic acid sodium salt in various solvents. It is important to note the specific form of the compound when utilizing this data for experimental design.

Table 1: Solubility of Fusidic Acid

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~193.53 mM) | [1][2] |

| Ethanol | 50 mg/mL | [4] |

| Ethanol (96%) | Freely soluble | [5] |

| Water | 5.21e-03 g/L (Practically insoluble) | [5][6] |

Table 2: Solubility of Fusidic Acid Sodium Salt

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [2][7][8] |

| Ethanol | ~12.5 mg/mL | [2][7][8] |

| Ethanol | 49.00-51.00 mg/mL | [9] |

| Dimethylformamide (DMF) | ~14 mg/mL | [2][7][8] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][7] |

| Water | Soluble | [9] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials

-

This compound

-

Selected solvents (e.g., water, phosphate (B84403) buffer, ethanol)

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[12] The exact time should be established through preliminary experiments to confirm that the concentration of the dissolved solid does not change over a longer period.

-

Phase Separation: After equilibration, allow the suspension to settle.[11] To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate results, it is advisable to filter the supernatant using a syringe filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of fusidic acid in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11][13] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow of the Shake-Flask Solubility Method.

Logical Relationship of Fusidic Acid Forms and Solubility

This diagram illustrates the relationship between the different forms of fusidic acid and their general solubility characteristics.

Caption: Solubility Relationships of Fusidic Acid Forms.

Conclusion

The solubility of this compound is a crucial factor for its successful application in research and pharmaceutical development. This guide provides a consolidated resource of available solubility data for fusidic acid and its sodium salt, along with a detailed experimental protocol for its determination. The provided visualizations offer a clear understanding of the experimental workflow and the general solubility properties of different fusidic acid forms. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions to obtain the most accurate data for their applications.

References

- 1. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 2. benchchem.com [benchchem.com]

- 3. US10420779B2 - Fusidic acid cream and method for the preparation thereof - Google Patents [patents.google.com]

- 4. toku-e.com [toku-e.com]

- 5. Fusidic Acid | 6990-06-3 [chemicalbook.com]

- 6. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Fusidic acid = 98 TLC 751-94-0 [sigmaaldrich.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. enamine.net [enamine.net]

Fusidic Acid Hemihydrate: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fundamental physicochemical properties of fusidic acid hemihydrate, a significant antibiotic in the clinical management of bacterial infections. This document outlines its molecular characteristics, established experimental protocols for its characterization, and its mechanism of action.

Core Molecular and Physical Data

This compound is the hydrated form of fusidic acid, a steroid antibiotic. The presence of water molecules in its crystal structure is critical to its overall molecular weight and is a key parameter in its quality control.

| Property | Value | Source(s) |

| Molecular Formula | 2(C₃₁H₄₈O₆)·H₂O or C₆₂H₉₈O₁₃ | [1] |

| Molecular Weight | 1051.44 g/mol | [1][2] |

| Anhydrous Molecular Formula | C₃₁H₄₈O₆ | [3][4][5] |

| Anhydrous Molecular Weight | 516.719 g/mol | [3][4][5] |

| Appearance | Solid powder | [6] |

Experimental Protocols for Characterization

Accurate determination of the molecular weight and formula of this compound is essential for its identification, purity assessment, and formulation development. The following are detailed methodologies for key analytical experiments.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry is employed to determine the precise molecular weight of fusidic acid and to confirm its elemental composition. Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is a highly effective method.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to promote ionization.

-

Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.

-

Ionization: The sample solution is introduced into the ESI source where a high voltage is applied, leading to the formation of protonated molecules, primarily [M+H]⁺.

-

Mass Analysis: The ions are guided into the TOF mass analyzer. The instrument measures the time it takes for the ions to travel a fixed distance, which is proportional to their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The mass spectrum is acquired, and the m/z value of the molecular ion peak is used to determine the experimental molecular weight. For fusidic acid (anhydrous), a prominent peak would be expected at an m/z corresponding to [C₃₁H₄₈O₆ + H]⁺. The high resolution of the instrument allows for the confirmation of the elemental composition by comparing the exact measured mass to the theoretical mass.

Elemental Analysis for Formula Confirmation

Combustion analysis is the standard method for determining the elemental composition (Carbon, Hydrogen, and Oxygen) of an organic compound, which is then used to confirm its empirical and molecular formula.

Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is placed in a tin or silver capsule.

-

Instrumentation: A CHN elemental analyzer is used.

-

Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

-

Separation and Detection: The resulting gases are passed through a series of columns to separate the CO₂ and H₂O, which are then detected by thermal conductivity or infrared detectors.

-

Quantification: The amounts of CO₂ and H₂O are quantified, and from these values, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.

-

Formula Calculation: The elemental percentages are used to calculate the empirical formula. This, in conjunction with the molecular weight determined by mass spectrometry, confirms the molecular formula.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance. This is crucial for confirming the hemihydrate state of fusidic acid.

Protocol:

-

Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used.

-

Reagent Preparation: The titration vessel is filled with a suitable Karl Fischer solvent, such as anhydrous methanol. The Karl Fischer reagent, containing iodine, sulfur dioxide, and a base, is used as the titrant.

-

System Standardization: The system is pre-titrated to a stable endpoint to eliminate any residual moisture in the solvent.

-

Sample Analysis: A precisely weighed amount of this compound is introduced into the titration vessel. The water in the sample reacts with the iodine in the Karl Fischer reagent.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The amount of Karl Fischer reagent consumed is directly proportional to the amount of water in the sample. The water content is then calculated as a percentage of the total sample weight. For a hemihydrate of fusidic acid, the theoretical water content is approximately 1.71%.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][7][8][9] Its primary target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the ribosome.[8][10]

The process can be summarized as follows:

-

Binding to EF-G: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

-

Translocation and GTP Hydrolysis: EF-G facilitates the movement of the peptidyl-tRNA from the A-site to the P-site of the ribosome, a process that is coupled with the hydrolysis of GTP to GDP.

-

Inhibition by Fusidic Acid: Fusidic acid binds to the EF-G-ribosome-GDP complex, effectively locking EF-G on the ribosome.[3][7]

-

Stalled Protein Synthesis: This stable fusidic acid-EF-G-ribosome complex prevents the release of EF-G, which is necessary for the next round of peptide elongation. Consequently, protein synthesis is halted, leading to a bacteriostatic effect.

The following diagram illustrates the inhibitory action of fusidic acid on bacterial protein synthesis.

Caption: Mechanism of action of fusidic acid.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound | molsyns.com [molsyns.com]

- 3. Fusidic acid - Wikipedia [en.wikipedia.org]

- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fusidic acid [drugcentral.org]

- 6. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 9. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Fusidic Acid Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of fusidic acid hemihydrate, a steroid antibiotic that inhibits bacterial protein synthesis. The data and protocols compiled herein are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

Fusidic acid demonstrates a potent and narrow spectrum of activity, primarily targeting Gram-positive bacteria, including key multidrug-resistant pathogens. Its unique mechanism of action, involving the inhibition of Elongation Factor G (EF-G), results in minimal cross-resistance with other antibiotic classes. This document summarizes the quantitative in vitro activity of fusidic acid against a broad range of clinically relevant bacteria, details the standardized experimental protocols for its susceptibility testing, and provides visual workflows for these methodologies.

Quantitative In Vitro Activity

The in vitro efficacy of fusidic acid is predominantly directed against staphylococci, both Staphylococcus aureus and coagulase-negative species, which are highly susceptible.[1] It also exhibits activity against other Gram-positive organisms and certain fastidious Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The terms fusidic acid, its sodium salt (sodium fusidate), and its hemihydrate form are used interchangeably in the literature with respect to in vitro antimicrobial potency, which is attributed to the fusidic acid moiety.

Gram-Positive Aerobes

Fusidic acid is highly active against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its activity against streptococci and enterococci is more modest.[2][4]

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 12,707 | 0.12 | 0.25 | - |

| S. aureus (MSSA) - US strains | - | - | 0.12 | - |

| S. aureus (MRSA) - US strains | - | - | 0.12 | - |

| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | - |

| Enterococcus spp. | - | 4 | 4 | - |

| Streptococcus pyogenes | - | 4 | 8 | - |

| Viridans Group Streptococci | - | >8 | >8 | 1 to >8 |

| Corynebacterium spp. | - | - | - | ≤0.12 |

| Propionibacterium spp. | - | - | 1 | - |

Gram-Negative Aerobes

Fusidic acid has limited activity against most Gram-negative bacteria due to challenges with cell wall penetration.[2][5] However, it shows some activity against select species.[4][6]

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Neisseria spp. | - | - | - | - |

| Moraxella catarrhalis | - | - | - | - |

| Bordetella pertussis | - | - | - | - |

| Legionella pneumophila | - | - | - | - |

| Chlamydia trachomatis | - | - | 0.5 | - |

Anaerobic Bacteria

Fusidic acid demonstrates notable activity against many anaerobic bacteria, particularly Gram-positive species.[7][8] Its efficacy against Gram-negative anaerobes is more variable.[7][8]

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Anaerobic Gram-Positive Rods | 155 | - | - | ≤0.06 to 1.0 |

| Anaerobic Gram-Positive Cocci | 130 | - | - | ≤0.06 to 1.0 |

| Clostridium difficile | - | - | 2 | - |

| Anaerobic Gram-Negative Rods | 240 | - | - | ≤0.06 to 32 |

| Bacteroides fragilis | 45 | - | - | - |

| Bacteroides thetaiotaomicron | 32 | - | - | - |

| Fusobacterium necrophorum | 7 | - | - | - |

| Veillonella parvula | - | - | - | 0.5 to 8.0 |

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methodologies for determining the in vitro susceptibility of bacteria to fusidic acid are crucial for accurate and reproducible results. The most commonly employed methods are broth microdilution, agar (B569324) dilution, and disk diffusion, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[1][9]

Materials:

-

Fusidic acid reference powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland)

-

Sterile diluents (e.g., saline)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Fusidic Acid Dilutions: a. Prepare a stock solution of fusidic acid in a suitable solvent.[1] b. Perform serial two-fold dilutions of the stock solution in CAMHB within the 96-well plates to achieve the desired concentration range.[1] c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

-

Preparation of Bacterial Inoculum: a. From a fresh culture (18-24 hours growth), suspend several colonies in sterile saline.[1] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] c. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]

-

Reading Results: a. The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.[1]

Agar Dilution Method

The agar dilution method is another quantitative technique for MIC determination.

Materials:

-

Fusidic acid reference powder

-

Mueller-Hinton agar

-

Petri dishes

-

Standardized bacterial inoculum (0.5 McFarland)

-

Inoculum replicating device (e.g., Steers replicator)

Protocol:

-

Preparation of Agar Plates: a. Prepare molten Mueller-Hinton agar and cool to 45-50°C.[1] b. Add appropriate volumes of serially diluted fusidic acid stock solutions to the molten agar to achieve the desired final concentrations.[1] c. Pour the agar into sterile Petri dishes and allow it to solidify. Include a control plate with no antibiotic.[1]

-

Preparation of Inoculum: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[1] b. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.[1]

-

Inoculation and Incubation: a. Using an inoculum replicating device, spot-inoculate the prepared agar plates.[1] b. Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.[1]

-

Reading Results: a. The MIC is the lowest concentration of fusidic acid that completely inhibits visible growth of the organism.[1]

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of bacterial susceptibility.[1]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

10 µg fusidic acid disks

-

Standardized bacterial inoculum (0.5 McFarland)

-

Sterile cotton swabs

-

Calipers or ruler

Protocol:

-

Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[1]

-

Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum and remove excess liquid.[1] b. Swab the entire surface of the MHA plate to ensure a uniform lawn of growth.[9]

-

Application of Disk and Incubation: a. Aseptically place a 10 µg fusidic acid disk onto the center of the inoculated agar surface.[1] b. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[9]

-

Reading Results: a. Measure the diameter of the zone of inhibition in millimeters.[1] b. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., EUCAST or CLSI harmonized criteria).[9]

Quality Control

For all susceptibility testing methods, the use of quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the results.

| Quality Control Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) (10 µg disk) |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.06 - 0.25 | N/A |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | N/A | 24 - 32 |

| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 4 - 32 | N/A |

| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion | N/A | 8 - 16 |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described susceptibility testing methods and the mechanism of action of fusidic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of fusidic acid and disk diffusion susceptibility testing criteria for gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fusidic acid - Wikipedia [en.wikipedia.org]

- 6. jmilabs.com [jmilabs.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. benchchem.com [benchchem.com]

- 9. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Fusidic Acid Hemihydrate Biosynthesis in Fusidium coccineum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, has been a clinically valuable therapeutic agent for decades. Produced by the filamentous fungus Fusidium coccineum, its unique steroidal structure and mechanism of action, involving the inhibition of bacterial protein synthesis via elongation factor G (EF-G), have maintained its relevance in an era of increasing antibiotic resistance.[1][2] A thorough understanding of the fusidic acid hemihydrate biosynthesis pathway is paramount for endeavors in strain improvement, synthetic biology applications, and the development of novel fusidane antibiotics. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular processes.

The Fusidic Acid Biosynthetic Gene Cluster

The biosynthesis of fusidic acid is orchestrated by a dedicated gene cluster within the Fusidium coccineum genome. This cluster comprises a series of genes encoding the enzymes responsible for the stepwise conversion of the primary metabolite precursor, 2,3-oxidosqualene (B107256), into the final fusidic acid product. The fusidic acid gene cluster shares significant homology with the gene cluster for helvolic acid, another fusidane-type antibiotic, indicating a common evolutionary origin.[3][4] The early steps of the fusidic acid and helvolic acid pathways are conserved, involving six common enzymes.[3] The fusidic acid-specific pathway then diverges through the action of dedicated enzymes.[3]

The Core Biosynthetic Pathway

The biosynthesis of fusidic acid from 2,3-oxidosqualene can be delineated into several key enzymatic steps, as elucidated through heterologous expression studies in Aspergillus oryzae.[3] The pathway involves a series of oxidations, reductions, and acylations to modify the initial triterpenoid (B12794562) scaffold.

Key Enzymes and Intermediates

The core pathway involves the following key enzymes and intermediates:

-

Oxidosqualene Cyclase (OSC) : Initiates the pathway by cyclizing 2,3-oxidosqualene to form the protostadienol scaffold.[3]

-

Cytochrome P450 Monooxygenases (P450s) : A suite of P450 enzymes catalyzes several oxidative modifications of the protostadienol core.[5]

-

Short-Chain Dehydrogenases/Reductases (SDRs) : These enzymes are responsible for key redox reactions, including the conversion of hydroxyl groups to ketones and vice versa. Notably, the fusidic acid gene cluster contains two SDRs, FusC1 and FusC2, with opposing stereoselectivity.[3]

-

Acyltransferases : Catalyze the transfer of acetyl groups to specific hydroxyl moieties on the fusidane scaffold.

The following diagram illustrates the core biosynthetic pathway of fusidic acid.

Quantitative Data

Quantitative analysis of the fusidic acid biosynthetic pathway provides crucial insights into its efficiency and potential bottlenecks. The following tables summarize key quantitative data from published studies.

Table 1: Fusidic Acid Production in a Heterologous Host

| Host Organism | Strain | Fusidic Acid Titer (mg/L) | Reference |

| Aspergillus oryzae | NSAR1 expressing the fus gene cluster | ~14.3 | [3] |

Table 2: Kinetic Parameters of Key Short-Chain Dehydrogenases/Reductases (SDRs)

| Enzyme | Substrate | Cofactor | Km (µmol/L) | kcat (min-1) | kcat/Km (L/min/µmol) | Reference |

| FusC1 | Intermediate 2 | NADH | 38.77 | 34.5 | 0.89 | [3] |

| FusC2 | Intermediate 2 | NADH | 32.80 | 73.5 | 2.24 | [3] |

Table 3: Transcriptional Upregulation of Biosynthesis Genes in a High-Yield Mutant

| Gene | Putative Function | Fold Change in High-Yield Mutant | Reference |

| fusA | Oxidosqualene cyclase | Significantly upregulated | |

| fusB1 | Cytochrome P450 | Significantly upregulated | |

| fusC1 | Short-chain dehydrogenase/reductase | Significantly upregulated | |

| fusC2 | Short-chain dehydrogenase/reductase | Significantly upregulated | |

| fusD | Acyltransferase | Significantly upregulated | |

| fusE | Cytochrome P450 | Significantly upregulated | |

| fusF | Cytochrome P450 | Significantly upregulated | |

| fusG | Acyltransferase | Significantly upregulated |

Note: Specific fold-change values were not provided in the abstract and would require analysis of the full publication.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the fusidic acid biosynthesis pathway.

Heterologous Expression of the Fusidic Acid Gene Cluster in Aspergillus oryzae

This protocol describes the expression of the fus gene cluster in the heterologous host A. oryzae NSAR1.[3]

1. Strain and Culture Conditions:

-

A. oryzae NSAR1 is used as the host strain.

-

For seed culture, inoculate a spore suspension into DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% KH₂PO₄) and cultivate at 28°C and 150 rpm for 2 days.

-

For inducing gene expression, transfer the seed culture into Czapek-Dox (CD) medium with polypeptone and starch (0.3% NaNO₃, 0.2% KCl, 0.05% MgSO₄·7H₂O, 0.1% KH₂PO₄, 0.002% FeSO₄·7H₂O, 1% polypeptone, 2% starch, pH 5.5) and culture for 5 to 6 days.

2. Plasmid Construction:

-

The genes of the fus cluster are amplified from the genomic DNA of F. coccineum.

-

The amplified genes are cloned into suitable expression vectors under the control of an inducible promoter, such as the amyB promoter.

3. Transformation of A. oryzae:

-

Prepare protoplasts from A. oryzae mycelia by digestion with 1% Yatalase in a suitable buffer.

-

Transform the protoplasts with the expression plasmids using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Select transformants on a selective medium.

4. Metabolite Analysis:

-

Extract the culture medium with ethyl acetate (B1210297) and the mycelia with acetone.

-

Concentrate the extracts and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect fusidic acid and its intermediates.

The following diagram illustrates the workflow for heterologous expression.

In Vitro Enzymatic Assay of FusC1 and FusC2

This protocol details the in vitro characterization of the SDR enzymes FusC1 and FusC2.[3]

1. Recombinant Protein Expression and Purification:

-

Clone the cDNA of fusC1 and fusC2 into an E. coli expression vector (e.g., pET vector).

-

Transform the expression plasmids into E. coli BL21(DE3).

-

Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.

2. Enzymatic Reaction:

-

The reaction mixture (200 µL) contains 100 mmol/L Tris-HCl (pH 7.0), 5 mmol/L NADH or NADPH, 2.35–7.00 µmol/L of the purified enzyme, and 0.5 mmol/L of the substrate (Intermediate 2).

-

Incubate the reaction at 30°C for 12 hours.

-

Use heat-inactivated enzyme as a negative control.

3. Product Analysis:

-

Extract the reaction mixture twice with ethyl acetate.

-

Dry the solvent, dissolve the residue in methanol (B129727), and analyze by HPLC to determine the conversion of the substrate to the product.

4. Determination of Kinetic Parameters:

-

Perform reactions in a 100 µL volume containing 100 mmol/L Tris-HCl (pH 7.0), 500 µmol/L cofactor (NADH or NADPH), 0.2 µmol/L enzyme, and varying concentrations of the substrate (5 µmol/L to 600 µmol/L).

-

After a preincubation at 30°C for 3 minutes, initiate the reaction by adding the substrate and continue for a time that ensures linearity of the reaction rate.

-

Terminate the reaction by adding methanol and analyze the supernatant by HPLC.

-

Fit the data to the Michaelis-Menten equation using appropriate software to determine Km and kcat values.

The following diagram illustrates the workflow for the enzymatic assay.

Conclusion

The elucidation of the this compound biosynthesis pathway in Fusidium coccineum has provided a robust framework for the targeted genetic engineering of this important fungus. The identification of the complete gene cluster and the characterization of key enzymes have opened avenues for enhancing fusidic acid titers and for the combinatorial biosynthesis of novel fusidane analogues with potentially improved pharmacological properties. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to harness the full potential of this fascinating biosynthetic pathway. Further research, including detailed metabolomic analysis of pathway intermediates and the application of advanced genome editing tools like CRISPR-Cas9, will undoubtedly continue to deepen our understanding and expand the possibilities for innovation in this field.

References

- 1. Fusidic Acid Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug-Drug Interaction Observed with Statin Coadministration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Studies on Fusidic Acid Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid is a bacteriostatic antibiotic that has been in clinical use for decades, particularly for the treatment of staphylococcal infections. It functions by inhibiting protein synthesis through the binding of elongation factor G (EF-G) to the ribosome, thereby stalling the translocation step of peptide chain elongation. The emergence of resistance to fusidic acid is a significant clinical concern. This technical guide provides a comprehensive overview of the foundational studies that elucidated the core mechanisms of fusidic acid resistance, with a focus on target site modification, target protection, enzymatic inactivation, and efflux-mediated resistance. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Core Resistance Mechanisms

Initial studies have identified several key mechanisms by which bacteria, particularly Staphylococcus aureus, develop resistance to fusidic acid. These can be broadly categorized as follows:

-

Target Site Modification: This is primarily due to mutations in the fusA gene, which encodes the antibiotic's target, elongation factor G (EF-G). These mutations reduce the affinity of fusidic acid for the EF-G-ribosome complex.

-

Target Protection: This mechanism involves the production of proteins, such as those of the FusB family, that bind to EF-G and protect it from the inhibitory effects of fusidic acid.

-

Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate fusidic acid.

-

Efflux Pumps: Active transport systems that pump fusidic acid out of the bacterial cell, reducing its intracellular concentration.

Quantitative Data on Fusidic Acid Resistance

The level of resistance to fusidic acid, as measured by the Minimum Inhibitory Concentration (MIC), often correlates with the underlying resistance mechanism. The following tables summarize typical MIC values associated with different resistance determinants in Staphylococcus species.

Table 1: MIC Distribution of Fusidic Acid Against S. aureus Based on Resistance Mechanism

| Resistance Mechanism | Determinant | Typical MIC Range (µg/mL) | Level of Resistance |

| Target Modification | fusA mutations | 4 to >128[1][2] | High-level |

| Target Protection | fusB | 4 to 32[1][2] | Low to moderate-level |

| fusC | 8 to 16[1] | Low-level |

Table 2: Prevalence and MICs of Fusidic Acid Resistance Determinants in MRSA and MSSA

| Organism | Resistance Determinant | Prevalence | MIC50 (µg/mL) | MIC90 (µg/mL) |

| MRSA | fusA mutations | 84%[1] | 32[1] | >128[1] |

| fusC | 16%[1] | |||

| MSSA | fusB | 58%[1] | 8[1] | 16[1] |

| fusC | 31%[1] | |||

| fusA mutations | ~11%[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial studies of fusidic acid resistance.

Antimicrobial Susceptibility Testing (AST)

Standardized AST is fundamental to determining the level of resistance to fusidic acid.

This method provides a quantitative MIC value.

-

Preparation of Fusidic Acid Plates:

-

Prepare a stock solution of fusidic acid.

-

Prepare serial two-fold dilutions of fusidic acid in molten Mueller-Hinton agar (B569324) (MHA) at 45-50°C.

-

Pour the agar into sterile Petri dishes to achieve final concentrations typically ranging from 0.03 to 128 µg/mL.[1]

-

Include a control plate with no fusidic acid.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.[1]

-

-

Inoculation:

-

Using a Steers replicator, spot-inoculate the prepared agar plates, including the control plate.[1]

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[1]

-

-

Reading Results:

-

The MIC is the lowest concentration of fusidic acid that completely inhibits visible growth.[1]

-

This method provides a qualitative assessment of susceptibility.

-

Inoculum and Plate Preparation:

-

Prepare a bacterial inoculum to the turbidity of a 0.5 McFarland standard.

-

Using a sterile cotton swab, streak the inoculum evenly across the surface of a Mueller-Hinton agar plate.

-

-

Disk Application:

-

Aseptically place a 10 µg fusidic acid disk onto the center of the inoculated agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on established breakpoints (e.g., EUCAST).

-

This method provides a quantitative MIC value.

-

Inoculum and Plate Preparation:

-

Prepare and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.

-

-

Etest Strip Application:

-

Aseptically apply the fusidic acid Etest strip to the surface of the inoculated agar.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

-

Molecular Detection of Resistance Genes

PCR is a rapid and specific method for detecting the presence of known resistance genes.

-

Culture the bacterial isolate overnight on a suitable medium.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform method.

The following protocol is for the detection of the most common target protection genes.

-

Primer Sequences:

-

Refer to the table below for primer sequences.

-

-

PCR Reaction Setup (per reaction):

-

Template DNA: ~50-100 ng

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Taq DNA polymerase, dNTPs, and reaction buffer as per manufacturer's instructions.

-

Nuclease-free water to final volume.

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: See table below for specific temperatures

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 10 minutes[1]

-

-

Analysis:

-

Run the PCR product on a 1.5% agarose (B213101) gel.

-

Visualize the bands under UV light and compare to a DNA ladder to confirm the expected product size.

-

Table 3: Primers and PCR Conditions for Target Protection Genes

| Gene | Primer Sequence (5' - 3') | Annealing Temp. (°C) | Expected Product Size (bp) |

| fusB | F: GCAAGTTTAGACGTTGTGGATR: CCATACATCCGATAGCAACG | 50[1] | 492[1] |

| fusC | F: AAGTTAATGCAGGTGTTGGAR: GTTGCGATTGTATGCAGGTA | 50[1] | 411[1] |

| fusD | F: GCAAGTCAAGATGTGGATGGR: CATTACCGATAGCAACGTGT | 57[1] | 465[1] |

Identification of fusA Mutations by DNA Sequencing

Sequencing the fusA gene is the definitive method for identifying resistance-conferring mutations.

-

PCR Amplification of fusA

-

Sequencing

-

Purify the PCR product.

-

Sequence the purified product using both forward and reverse amplification primers, as well as internal sequencing primers to ensure full coverage of the gene.[1]

-

-

Sequence Analysis

-

Assemble the sequences and compare them to a wild-type fusA sequence (e.g., from a susceptible reference strain) to identify nucleotide and corresponding amino acid changes.

-

Enzymatic Inactivation Assay

This protocol is based on methods used to detect fusidic acid inactivation by Streptomyces lividans.

-

Bacterial Culture:

-

Inoculate a suitable liquid medium with the test bacterium.

-

For S. lividans, culture in a suitable broth with shaking.

-

-

Incubation with Fusidic Acid:

-

Add fusidic acid to the culture at a known concentration.

-

Incubate the culture for a defined period (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the extract onto a silica (B1680970) gel TLC plate alongside a fusidic acid standard.

-

Develop the chromatogram using a mobile phase such as n-hexane-ethyl acetate-glacial acetic acid (6:3:1, v/v/v).[4]

-

Visualize the spots under UV light. A new spot with a different Rf value compared to the fusidic acid standard indicates modification.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

For a more quantitative analysis, inject the extract into an HPLC system.

-

Use a C18 column with a mobile phase such as acetonitrile (B52724) and water (adjusted to an acidic pH) at a flow rate of 1.0 mL/min.[5]

-

A decrease in the peak corresponding to fusidic acid and the appearance of new peaks indicate inactivation.

-

Efflux Pump Activity Assay

This assay uses the fluorescent dye ethidium (B1194527) bromide (EtBr), a known substrate of many efflux pumps, to assess efflux activity.

-

Bacterial Cell Preparation:

-

Grow the bacterial culture to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in buffer to a standardized optical density (e.g., OD600 of 0.6).

-

-

Ethidium Bromide Loading:

-

Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 0.5-1 µg/mL) to allow the dye to accumulate within the cells.

-

-

Efflux Initiation:

-

Centrifuge the cells to remove external EtBr and resuspend them in EtBr-free buffer.

-

Initiate efflux by adding an energy source, such as glucose (0.4% v/v).[6]

-

To confirm that efflux is energy-dependent, run a parallel sample with an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine.

-

-

Fluorescence Monitoring:

-

Monitor the fluorescence of the cell suspension over time using a fluorometer.

-

An increase in fluorescence indicates the accumulation of EtBr (or inhibited efflux), while a stable or decreasing fluorescence suggests active efflux.

-

Visualizations of Key Pathways and Workflows

Diagram 1: Mechanism of Fusidic Acid Action and Resistance

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and characterization of a novel extracellular Streptomyces lividans 66 enzyme inactivating fusidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osnadocs.ub.uni-osnabrueck.de [osnadocs.ub.uni-osnabrueck.de]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Determination of sodium fusidate and fusidic acid in dosage forms by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Fusidic Acid Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of fusidic acid, a bacteriostatic antibiotic with a long history of efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes key pharmacokinetic data, details common experimental methodologies, and presents visual representations of critical pathways and processes to support ongoing research and development in this field.

Core Pharmacokinetic Profile

Fusidic acid, typically administered orally as the sodium salt or hemihydrate, exhibits a complex pharmacokinetic profile characterized by high bioavailability in tablet form, extensive protein binding, and a unique, concentration-dependent elimination process known as autoinhibition of clearance.

Absorption and Bioavailability

Following oral administration, fusidic acid is readily absorbed from the gastrointestinal tract. The bioavailability of film-coated tablets is high, reported to be approximately 91%.[1] However, the bioavailability of the suspension formulation is significantly lower, estimated at around 22.5% in pediatric patients.[1] The presence of food can influence the rate of absorption, leading to a delayed time to maximum concentration (Tmax) and a lower peak plasma concentration (Cmax).[2] While some studies suggest the overall extent of absorption (AUC) is not significantly affected, one study noted an 18% decrease in bioavailability when administered with food.[2][3]

Distribution

Fusidic acid is highly bound to plasma proteins, with reported binding percentages ranging from 97% to 99%. Despite this high degree of protein binding, it demonstrates good penetration into various tissues, including skin, soft tissues, and bone.

Metabolism

Fusidic acid is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[4][5] It is converted to several inactive metabolites. Fusidic acid is also a potent mechanism-based inhibitor of CYP3A4 and CYP2D6, which contributes to its non-linear pharmacokinetics and potential for drug-drug interactions.[5]

Elimination

The elimination of fusidic acid is primarily through biliary excretion of its metabolites. A key feature of fusidic acid's pharmacokinetics is the autoinhibition of its own clearance .[3][6][7] At higher concentrations, fusidic acid inhibits the CYP enzymes responsible for its metabolism, leading to a decreased clearance rate and a more than proportional increase in exposure with increasing doses.[3][6][7] This phenomenon results in drug accumulation with multiple dosing.[6] The elimination half-life is approximately 5 to 6 hours in adults, though it can be prolonged with repeated dosing.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for fusidic acid from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetics of Oral Fusidic Acid (Film-Coated Tablets) in Healthy Volunteers

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t½ (h) | Reference |

| 500 | 14.5 - 33.3 | 1.5 - 4.0 | 152 | 8.9 - 11.0 | [1] |

| 550 | 27.2 | 2.0 | 281 | 24.5 | [6] |

| 1100 | 38.1 | 4.0 | - | - | [6] |

| 1650 | 35.8 | 4.0 | - | - | [6] |

| 2200 | 37.0 | 6.0 | - | - | [6] |

Table 2: Multiple-Dose Pharmacokinetics of Oral Fusidic Acid (Film-Coated Tablets) in Healthy Volunteers

| Dosing Regimen | Cmax (mg/L) at Steady State | Trough Concentration (mg/L) at Steady State | AUC (mg·h/L) at Steady State | Accumulation Ratio | Reference |

| 550 mg q12h | 64.1 | 40.5 | 614 | >2 | [6] |

| 1100 mg q12h | 108 | 75.8 | 1140 | >2 | [6] |

| 1650 mg q12h | 146 | 111 | 1560 | >2 | [6] |

Table 3: Bioavailability of Different Fusidic Acid Formulations

| Formulation | Bioavailability (%) | Patient Population | Reference |

| Film-Coated Tablet | 91% | Adults | [1] |

| Suspension | 22.5% | Pediatric | [1] |

Experimental Protocols

Bioavailability and Pharmacokinetic Study Design

A typical study to assess the pharmacokinetics of oral fusidic acid involves a randomized, open-label, single- or multiple-dose study in healthy adult volunteers.

-

Study Population: Healthy male and female subjects, typically between 18 and 45 years of age.

-

Dosing: Subjects receive a single oral dose of fusidic acid hemihydrate (e.g., 500 mg tablet) under fasting conditions. For multiple-dose studies, subjects may receive doses every 8 or 12 hours for a specified period (e.g., 7 days).[3][6]

-

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. Typical sampling times for a single-dose study are pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen at -20°C or below until analysis.

-

Bioanalytical Method: Plasma concentrations of fusidic acid are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[6][9][10]

HPLC Method for Quantification of Fusidic Acid in Plasma

-

Chromatographic System: A reverse-phase HPLC system is commonly used.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.[11]

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an acidic aqueous buffer (e.g., 0.05 M phosphoric acid) is used for elution.[9][11] The exact composition is optimized to achieve good separation of fusidic acid from endogenous plasma components.

-

Detection: UV detection at a wavelength of approximately 235 nm is a common method.[9][11] LC-MS/MS provides higher sensitivity and selectivity.[12]

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is used to extract fusidic acid from the plasma matrix before injection into the HPLC system.

-

Calibration and Quantification: A calibration curve is constructed by analyzing standards of known fusidic acid concentrations in plasma. The concentration of fusidic acid in the study samples is then determined by interpolation from this curve.

Visualizations

Metabolic Pathway of Fusidic Acid

Caption: Metabolic pathway of fusidic acid highlighting its primary metabolism by CYP3A4 and its autoinhibitory effect.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a clinical pharmacokinetic study of oral fusidic acid.

Logical Diagram of Autoinhibition of Clearance

Caption: Logical relationship illustrating the autoinhibition of fusidic acid clearance at higher plasma concentrations.

References

- 1. Pharmacokinetics of fusidic acid after a single dose of a new paediatric suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Population pharmacokinetics of fusidic acid: rationale for front-loaded dosing regimens due to autoinhibition of clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of drug metabolizing enzymes for fusidic acid and its interactions with isoform-selective substrates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potent mechanism-based inactivation of CYP2D6 and CYP3A4 with fusidic acid in in vivo bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Fusidic Acid: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. crsubscription.com [crsubscription.com]

- 11. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation | MDPI [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

Fusidic Acid Hemihydrate: A Potential Neuroprotective Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusidic acid, a well-established bacteriostatic antibiotic, is emerging as a compound of interest for its neuroprotective capabilities. Independent of its antimicrobial activity, fusidic acid exhibits significant anti-inflammatory, antioxidant, and anti-apoptotic properties that may be beneficial in the context of neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of the current understanding of fusidic acid hemihydrate's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. The evidence suggests that fusidic acid can protect neuronal and glial cells from various insults by mitigating oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. This document is intended to serve as a resource for researchers and drug developers exploring the therapeutic potential of fusidic acid in neurology.

Introduction

Neurodegenerative diseases and acute brain injuries are characterized by a complex interplay of pathological processes, including neuroinflammation, oxidative stress, and apoptosis.[1] Neuroinflammation, driven by activated microglia and astrocytes, leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which can exacerbate neuronal damage.[2][3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, contributes to cellular damage and death.[5] Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurological conditions.[6]

Fusidic acid is a steroidal antibiotic that has been in clinical use for decades.[7] Its primary mechanism of antibacterial action is the inhibition of protein synthesis by targeting elongation factor G (EF-G).[8][9][10] Recent research has unveiled non-antibiotic properties of fusidic acid, including potent anti-inflammatory and immunomodulatory effects.[11][12] A pivotal study has now provided direct evidence for its neuroprotective effects in a model of sodium nitroprusside (SNP)-induced toxicity in C6 glial cells, a cell line often used to model astrocytes. Furthermore, the ability of fusidic acid to penetrate brain tissue makes it a viable candidate for treating central nervous system (CNS) disorders.[13][14]

Mechanisms of Neuroprotection

The neuroprotective effects of fusidic acid appear to be multi-faceted, targeting key pathological pathways involved in neuronal cell death.

Attenuation of Oxidative and Nitrosative Stress

In a key in-vitro study, fusidic acid demonstrated a dose-dependent ability to counteract the toxic effects of sodium nitroprusside (SNP), a nitric oxide (NO) donor that induces oxidative and nitrosative stress.

-

Reduction of Reactive Oxygen and Nitrogen Species: Pre-treatment with fusidic acid (5-20 μM) effectively attenuated the SNP-induced generation of nitric oxide (NO), total reactive oxygen species (ROS), and peroxynitrite (ONOO-). This antioxidant effect is crucial for protecting cells from damage to lipids, proteins, and DNA.

Inhibition of Apoptosis

Fusidic acid has been shown to significantly suppress apoptotic events in glial cells exposed to SNP.

-

Suppression of Apoptotic Markers: At a concentration of 20 μM, fusidic acid pretreatment significantly suppressed nuclear condensation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Alleviation of Endoplasmic Reticulum (ER) Stress

ER stress is a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER lumen, which can trigger apoptosis. Fusidic acid effectively attenuates SNP-induced ER stress.

-

Downregulation of ER Stress Markers: Fusidic acid (20 μM) was shown to attenuate the expression of several key ER stress markers, including GRP78, IRE1, ATF6, PERK, XBP1s, eIF2α, CHOP, and caspase-12.

Anti-inflammatory Effects

The anti-inflammatory properties of fusidic acid are well-documented and are likely a major contributor to its neuroprotective potential.

-

Inhibition of Pro-inflammatory Cytokines: Studies have shown that fusidic acid can suppress the production of pro-inflammatory cytokines, including TNF-α and IL-1β.[11] A derivative of fusidic acid has been shown to inhibit the upregulation of these cytokines in a mouse ear edema model.[15]

-

Modulation of NF-κB Signaling: The anti-inflammatory effects of fusidic acid are linked to the inhibition of the NF-κB signaling pathway. A derivative of fusidic acid significantly suppressed the expression of p65, IκB-α, and p-IκB-α in an in vivo inflammation model, indicating an inhibition of the canonical NF-κB pathway.[11]

Signaling Pathways

The neuroprotective effects of fusidic acid are mediated by the modulation of key intracellular signaling pathways.

AMP-activated Protein Kinase (AMPK) Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis and has been implicated in neuroprotection.

-